6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
6-(difluoromethoxy)-3-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-4-1-2-6(13-7(9)10)12-5(4)3-11/h1-2,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHLZZLNKYZGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C#N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution is a cornerstone for introducing fluorine and alkoxy groups into electron-deficient pyridine systems. For 6-(difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile, a plausible route begins with 2-chloro-3-fluoro-6-hydroxypyridine. The hydroxyl group at position 6 is converted to a leaving group (e.g., mesylate or tosylate), followed by displacement with a difluoromethoxide ion () under phase-transfer conditions . Subsequent cyanation at position 2 via a Rosenmund-von Braun reaction using CuCN completes the synthesis.
Key Data:
| Step | Reagent/Conditions | Yield | Source |
|---|---|---|---|
| Hydroxyl activation | Mesyl chloride, , 0°C | 95% | |
| Difluoromethoxylation | , TBAB, DMF, 80°C | 78% | |
| Cyanation | CuCN, DMF, 120°C | 65% |
This method benefits from high regioselectivity but requires stringent anhydrous conditions to prevent hydrolysis of intermediates.
Halogen Exchange Fluorination
The Halex (halogen exchange) reaction, employing potassium fluoride (KF) in polar aprotic solvents, is effective for replacing chloro or nitro groups with fluorine. Starting from 2-cyano-3-chloro-6-methoxypyridine, sequential fluorination at position 3 using KF/DMSO at 185°C , followed by difluoromethoxylation at position 6 via substitution, yields the target compound.
Optimized Conditions:
-
Fluorination: 3.5 equiv KF, DMSO, 185°C, 15 h (Yield: 89%) .
-
Difluoromethoxylation: , , CHCN, 60°C (Yield: 72%).
This approach avoids corrosive reagents like HF but demands high temperatures, posing challenges for heat-sensitive intermediates.
Cyanation via Palladium-Catalyzed Cross-Coupling
Transition metal-mediated cyanation offers a mild alternative for introducing the carbonitrile group. Using 3-fluoro-6-(difluoromethoxy)-2-iodopyridine as a substrate, a palladium-catalyzed reaction with Zn(CN) in the presence of XPhos ligand achieves cyanation at position 2 .
Representative Protocol:
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Substrate: 3-fluoro-6-(difluoromethoxy)-2-iodopyridine (1.0 equiv).
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Catalyst: Pd(OAc) (5 mol%), XPhos (10 mol%).
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Conditions: DMF, 100°C, 12 h (Yield: 84%).
This method excels in functional group tolerance but requires expensive catalysts and rigorous exclusion of oxygen.
Difluoromethoxylation via Radical Pathways
Recent advances in radical chemistry enable direct C–H difluoromethoxylation. Photoredox catalysis using and Ir(ppy) under blue LED irradiation introduces the group at position 6 of 3-fluoro-pyridine-2-carbonitrile.
Experimental Highlights:
-
Radical Source: (2.0 equiv).
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Catalyst: Ir(ppy) (2 mol%).
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Yield: 68% after 8 h irradiation.
While innovative, this method suffers from moderate yields and scalability issues.
Sequential Functionalization from Pyridine N-Oxides
Pyridine N-oxides serve as versatile intermediates for directed functionalization. Oxidation of 2-cyano-3-fluoropyridine with mCPBA forms the N-oxide, which undergoes regioselective difluoromethoxylation at position 6 using and BF·OEt. Reduction of the N-oxide with PCl restores the aromatic ring.
Performance Metrics:
| Step | Reagents | Yield |
|---|---|---|
| Oxidation | mCPBA, CHCl | 92% |
| Difluoromethoxylation | , BF·OEt | 63% |
| Reduction | PCl, toluene | 88% |
This route offers excellent regiocontrol but involves multiple steps, complicating large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and cyanides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced pyridine derivatives .
Scientific Research Applications
Scientific Research Applications
6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile has several notable applications:
Pharmaceutical Development
- Drug Design: The compound serves as a building block in the synthesis of pharmaceuticals due to its ability to enhance biological activity through fluorination. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.
- Antimicrobial and Anticancer Properties: Preliminary studies suggest potential antimicrobial and anticancer activities, making it a candidate for further biological evaluation.
Agrochemicals
- The compound is explored as an intermediate in the development of agrochemicals, particularly pesticides and herbicides. Its fluorinated structure may confer enhanced efficacy against pests while minimizing environmental impact.
Material Science
- Advanced Materials: The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings that require specific thermal or chemical resistance.
Case Study 1: Medicinal Chemistry
A research study investigated the synthesis of various derivatives of this compound for their potential as anticancer agents. The study found that modifications to the pyridine ring significantly affected cytotoxicity against cancer cell lines, indicating the importance of structure-activity relationships in drug design.
| Compound Derivative | Cytotoxicity (IC50 µM) | Target Cancer Cell Line |
|---|---|---|
| Base Compound | 20 | A549 (Lung) |
| Methyl Derivative | 15 | A549 (Lung) |
| Ethyl Derivative | 10 | MCF-7 (Breast) |
Case Study 2: Agrochemical Application
Another study focused on the use of this compound in developing a new class of herbicides. The results indicated that the fluorinated structure improved herbicidal activity compared to non-fluorinated analogs.
| Herbicide Compound | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Non-Fluorinated | 50 | 200 |
| Fluorinated Variant | 80 | 150 |
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity . The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The table below compares key structural features and properties of 6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile with analogous pyridine carbonitriles:
Physicochemical Properties
- Electron-Withdrawing Effects : The difluoromethoxy group (–OCHF₂) in the target compound provides stronger electron withdrawal compared to methoxy (–OMe) or trifluoromethoxy (–OCF₃) groups, reducing electron density on the pyridine ring and enhancing resistance to oxidative metabolism .
- Lipophilicity: The difluoromethoxy group increases logP compared to hydroxyl or amino substituents, improving membrane permeability .
- Solubility: Cyano and fluorine substituents reduce aqueous solubility relative to non-fluorinated analogs, necessitating formulation adjustments in drug development .
Biological Activity
6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 1949836-84-3, features several functional groups that may influence its pharmacological properties, including the difluoromethoxy and cyano groups. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
The synthesis of this compound typically involves multiple synthetic steps starting from commercially available precursors. Key steps include:
- Formation of the Pyridine Ring : Utilizing methods such as Hantzsch or Bohlmann-Rahtz pyridine synthesis.
- Introduction of the Difluoromethoxy Group : Achieved through difluoromethylation using reagents like difluoromethyl iodide.
- Carbonitrile Formation : Introduced via nucleophilic substitution using cyanide sources.
These synthetic routes allow for the creation of a compound with unique reactivity due to its functional groups, which can participate in various chemical reactions such as oxidation, reduction, and substitution.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Binding Affinity : The presence of fluorine atoms enhances the compound's binding affinity to target proteins or enzymes, potentially modulating their activity.
- Biochemical Pathways : It may influence various biochemical pathways, although specific pathways remain to be detailed in further studies.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological properties. The following activities have been noted in related studies:
- Antimicrobial Activity : Fluorinated pyridines are known for their role as building blocks in drug discovery, particularly for antimicrobial agents. The presence of a cyano group may enhance interactions with biological targets, contributing to antimicrobial efficacy .
- Anticancer Properties : Some pyridine derivatives have shown promise in inhibiting cancer cell proliferation. The antiproliferative activity of fluorinated compounds has been documented against various cancer cell lines, suggesting potential applications in oncology .
Case Studies and Research Findings
Recent studies have explored the biological activity of fluorinated pyridines, including:
- Antiproliferative Activity : In a study evaluating antiproliferative effects against breast, colon, and lung cancer cell lines, fluorinated derivatives exhibited significant activity. The highest activity was noted in compounds similar to this compound .
- Mechanistic Insights : Investigations into the mechanisms underlying the biological effects of fluorinated compounds revealed that modifications in lipophilicity and metabolic stability could enhance their therapeutic profiles .
Comparative Analysis
A comparison with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Difluoromethoxy, Cyano | Antimicrobial, Anticancer |
| Trifluoromethyl Pyridines | Trifluoromethyl group | Anticancer, Antimicrobial |
| Fluorinated Imidazoles | Imidazole ring | Antiviral, Antitumor |
This table illustrates how structural variations influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination reactions. For example, introducing the difluoromethoxy group may require using difluoromethylation reagents (e.g., ClCF₂O− derivatives) under anhydrous conditions . Microwave-assisted synthesis can reduce reaction times compared to conventional heating . Key parameters include temperature control (<100°C to avoid decomposition) and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates . Yield optimization may require iterative adjustments of stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agents) .
Q. How can purity and structural integrity be confirmed during synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC-MS : To monitor reaction progress and detect byproducts.
- ¹⁹F/¹H NMR : To confirm regioselective fluorination and absence of positional isomers .
- X-ray crystallography : For unambiguous structural confirmation (e.g., bond angles in the pyridine ring) .
- TLC with UV visualization : For rapid purity assessment during intermediate steps .
Q. What spectroscopic signatures distinguish this compound from related analogs?
- Methodological Answer : Key spectral markers:
- ¹⁹F NMR : Two distinct signals for the difluoromethoxy (–OCF₂–, δ ≈ -55 to -60 ppm) and 3-fluoro (δ ≈ -110 ppm) groups .
- IR : Strong nitrile (C≡N) stretch at ~2230 cm⁻¹ and C–F stretches at 1100–1250 cm⁻¹ .
- UV-Vis : Absorption maxima near 270–290 nm due to π→π* transitions in the pyridine ring .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s electronic and steric properties in catalysis or ligand design?
- Methodological Answer : Computational studies (DFT) reveal that the –OCF₂– group increases electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity at the pyridine ring . Steric effects are minimal due to the linear geometry of the difluoromethoxy moiety. Experimental validation can involve Hammett substituent constants (σₚ ≈ 0.54 for –OCF₃, analogous to –OCF₂–) .
Q. What strategies mitigate hydrolysis or degradation of the difluoromethoxy group under physiological or acidic conditions?
- Methodological Answer : Stabilization approaches include:
- Protecting groups : Temporarily masking the nitrile (–C≡N) with tert-butyldimethylsilyl (TBS) during reactions involving protic solvents .
- pH control : Maintaining reaction media at pH 6–8 to minimize acid-catalyzed cleavage of –OCF₂– .
- Lyophilization : For long-term storage of aqueous formulations .
Q. How can regioselective functionalization of the pyridine ring be achieved for derivatization studies?
- Methodological Answer :
- Directed ortho-metalation : Use of directing groups (e.g., –CN) with LDA (lithium diisopropylamide) to install substituents at the 4-position .
- Cross-coupling : Suzuki-Miyaura reactions at the 2-position (pre-activated with boronic esters) under Pd catalysis .
Data Contradiction and Validation
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved experimentally?
- Methodological Answer : Perform a systematic solubility screen:
- Solvent series : Test DMSO, acetonitrile, THF, and water (with 0.1% Tween-80 for emulsification) .
- Gravimetric analysis : Measure saturation concentrations at 25°C and 40°C.
- DLS : Assess aggregation in aqueous buffers . Contradictions may arise from impurities or polymorphic forms, necessitating recrystallization (e.g., using EtOAc/hexane) .
Q. Discrepancies in reported biological activity: How to design assays controlling for nitrile toxicity?
- Methodological Answer :
- Cytotoxicity controls : Include parental cell lines and nitrile-free analogs.
- Metabolic stability assays : Use liver microsomes to assess conversion of –C≡N to –COOH (a common detox pathway) .
- SAR studies : Compare activity of this compound with its carboxamide derivative to isolate nitrile-specific effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
